molecular formula C11H20N2O2 B8192156 (1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

(1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8192156
M. Wt: 212.29 g/mol
InChI Key: NIZTZRCJEKIRON-BDAKNGLRSA-N
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Description

This compound features a bicyclo[2.2.1]heptane (norbornane) core with a tertiary amine (aza group) and a tert-butyl carbamate ester at the 3-position. The stereochemistry (1S,3R,4R) is critical for its conformational stability and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-1-azabicyclo[2.2.1]heptan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)12-9-7-13-5-4-8(9)6-13/h8-9H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZTZRCJEKIRON-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN2CC[C@@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1S,3R,4R)-(1-Aza-bicyclo[2.2.1]hept-3-yl)-carbamic acid tert-butyl ester (CAS Number: 1932237-49-4) is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₁H₁₈N₂O₂, with a molecular weight of 212.293 g/mol. The structure features an azabicyclo framework which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight212.293 g/mol
CAS Number1932237-49-4

The biological activity of this compound is primarily attributed to its interactions with G protein-coupled receptors (GPCRs). These receptors are critical for various physiological processes and are common drug targets. The compound may modulate signaling pathways associated with neurotransmission and other cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroactive Properties : Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system.
  • Cognitive Enhancement : Similar compounds have been studied for their potential in treating cognitive deficits, suggesting a possible role for this compound in enhancing cognitive function.

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various receptors:

  • Alpha7 Nicotinic Acetylcholine Receptor : Compounds structurally related to this bicyclic system have shown affinity for alpha7 nAChRs, which are implicated in cognitive functions and neuroprotection .
  • G Protein-Coupled Receptors : It has been suggested that the compound may influence GPCR-mediated pathways, potentially affecting intracellular signaling cascades involved in mood regulation and anxiety .

In Vivo Studies

Animal model studies have indicated promising results regarding the efficacy of the compound:

  • Cognitive Performance : In rat models, compounds with similar structures have demonstrated improvements in tasks assessing memory and learning .
  • Behavioral Studies : Behavioral assays have shown that these compounds can reduce anxiety-like behaviors in rodents, indicating potential therapeutic applications in anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bicyclic Carbamates

(a) Hydroxymethyl-Substituted Analog
  • Compound : (1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (CAS 553645-75-3)
  • Key Differences : Replaces the carbamic acid tert-butyl ester with a hydroxymethyl group and a carboxylic acid tert-butyl ester.
  • Properties: Molecular weight: 227.3 g/mol (C₁₂H₂₁NO₃). Higher hydrophilicity due to the hydroxymethyl group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
(b) Phenyl-Substituted Analog
  • Compound : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5)
  • Key Differences: Incorporates a phenyl group and a piperidine ring instead of a norbornane system.
  • Properties: Molecular weight: 305.37 g/mol (C₁₇H₂₃NO₄).
(c) Methylene and Carboxylic Acid Derivatives
  • Compound : (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 2410984-39-1)
  • Key Differences : Features a bicyclo[2.2.2]octane core with a methylene group and carboxylic acid.
  • Properties: Molecular weight: 267.32 g/mol (C₁₄H₂₁NO₄). The carboxylic acid group introduces polarity, favoring ionic interactions but limiting blood-brain barrier permeability compared to the neutral carbamate in the target compound .

Pharmacological Activity Trends

  • Physostigmine-Like Activity : Carbamates with both a carbamic ester and a basic substituent (e.g., tertiary amines) exhibit cholinesterase inhibition, as seen in dimethylcarbamic esters .
    • The target compound’s bicyclic amine may enhance binding to acetylcholinesterase, but the bulky tert-butyl group could reduce hydrolysis rates, prolonging activity.
    • In contrast, diethylcarbamic esters are inactive due to steric hindrance, suggesting that the tert-butyl group’s bulk may similarly limit enzymatic interaction .

Stability and Reactivity

  • Hydrolytic Stability : Tert-butyl carbamates are more resistant to hydrolysis than methyl or ethyl esters, as evidenced by the stability of disubstituted carbamic esters in physiological conditions .
  • Stereochemical Influence : The (1S,3R,4R) configuration in the target compound likely optimizes spatial alignment for target binding compared to alternative stereoisomers (e.g., 1R,3S,4S derivatives in ) .

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